Iobenzamic acid

Catalog No.
S579942
CAS No.
3115-05-7
M.F
C16H13I3N2O3
M. Wt
662.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iobenzamic acid

CAS Number

3115-05-7

Product Name

Iobenzamic acid

IUPAC Name

3-(N-(3-amino-2,4,6-triiodobenzoyl)anilino)propanoic acid

Molecular Formula

C16H13I3N2O3

Molecular Weight

662.00 g/mol

InChI

InChI=1S/C16H13I3N2O3/c17-10-8-11(18)15(20)14(19)13(10)16(24)21(7-6-12(22)23)9-4-2-1-3-5-9/h1-5,8H,6-7,20H2,(H,22,23)

InChI Key

FJYJNLIEGUTPIJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(CCC(=O)O)C(=O)C2=C(C(=C(C=C2I)I)N)I

Synonyms

iobenzamic acid, Osbil, U-12,031

Canonical SMILES

C1=CC=C(C=C1)N(CCC(=O)O)C(=O)C2=C(C(=C(C=C2I)I)N)I

Iobenzamic acid is an organic molecular entity.

Iobenzamic acid is an organic compound classified as a benzanilide, characterized by the presence of an iodine atom in its structure. Its chemical formula is C16H13I3N2O3C_{16}H_{13}I_{3}N_{2}O_{3} and it is primarily utilized as a pharmaceutical drug, specifically as an X-ray contrast agent. This compound exhibits water solubility and is known for its hepatotropic properties, meaning it is selectively taken up by the liver, making it particularly useful in imaging studies involving liver diagnostics .

Typical of benzanilides. These include:

  • Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, where electrophiles can replace hydrogen atoms on the benzene ring.
  • Hydrolysis: Under acidic or basic conditions, iobenzamic acid can hydrolyze to yield corresponding amines and acids.
  • Formation of Salts: It can react with bases to form iobenzamic acid salts, which may have different solubility profiles compared to the parent compound.
  • Reactions with Nucleophiles: The carbonyl group in the anilide structure can react with nucleophiles, leading to various derivatives .

Iobenzamic acid's primary biological activity lies in its function as a contrast agent in medical imaging. It enhances the visibility of internal structures during X-ray examinations. The compound's hepatotropic nature allows it to concentrate in liver tissues, aiding in the diagnosis of liver diseases and abnormalities. Additionally, studies have indicated potential anti-inflammatory properties, although further research is needed to fully elucidate these effects .

The synthesis of iobenzamic acid typically involves:

  • Nucleophilic Substitution Reactions: Starting from appropriate iodinated benzoic acids and reacting them with aniline derivatives.
  • Iodination of Benzoic Acid Derivatives: This can be achieved through electrophilic aromatic substitution methods.
  • Formation from Iodinated Anilides: The compound can also be synthesized by reacting iodinated anilides with carboxylic acids under controlled conditions.

These methods ensure that the iodine substituents are incorporated effectively while maintaining the integrity of the benzanilide structure .

Iobenzamic acid is primarily employed in the medical field as a contrast agent for imaging techniques such as:

  • Computed Tomography (CT) Scans: It enhances the contrast of images, allowing for better visualization of internal organs.
  • Magnetic Resonance Imaging (MRI): Although less common than other agents, it may be used in certain protocols.
  • Diagnostic Procedures: Utilized in various diagnostic procedures involving liver and biliary tract assessments.

The compound's unique properties make it suitable for use in patients requiring detailed imaging of hepatic structures .

Research into iobenzamic acid has shown that it interacts with various biological systems:

  • Drug Interactions: As a contrast agent, iobenzamic acid may interact with other pharmaceuticals administered concurrently, necessitating careful monitoring during imaging procedures.
  • Metabolic Pathways: Its uptake and metabolism predominantly occur in the liver, influencing hepatic function and potentially interacting with liver enzymes.
  • Tissue Distribution Studies: Investigations into how iobenzamic acid distributes within different tissues have provided insights into its pharmacokinetics and dynamics.

These studies are crucial for understanding both its therapeutic efficacy and safety profile .

Iobenzamic acid shares structural similarities with various other compounds within the benzanilide class and related derivatives. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Iobenzamic AcidContains iodine; hepatotropicPrimarily used as a contrast agent
BenzanilideBasic structure without iodineGeneral use in organic synthesis
Iodobenzoic AcidIodinated benzoic acidUsed mainly as a precursor for other compounds
Methyl IodobenzoateMethyl ester derivativeUsed in organic synthesis; less hepatotropic
IopamidolNon-ionic iodinated contrast mediumWidely used for imaging; lower toxicity profile

Iobenzamic acid's distinct role as a hepatotropic contrast agent sets it apart from these similar compounds, which may not possess the same specificity for liver imaging or may serve different functions altogether .

Iobenzamic acid is a chemical compound with the molecular formula C16H13I3N2O3 [1] [2]. This compound has a molecular weight of 662.004 g/mol and an exact monoisotopic mass of 661.80603 g/mol [3] [4]. The molecular structure contains a total of 37 atoms distributed across five different elements [5].

The elemental composition of iobenzamic acid reveals a significant proportion of iodine, which contributes substantially to its molecular weight. The precise elemental breakdown is presented in Table 1.

Table 1: Elemental Composition of Iobenzamic Acid

ElementNumber of AtomsPercentage by Weight
Carbon (C)1629.03%
Hydrogen (H)131.98%
Iodine (I)357.51%
Nitrogen (N)24.23%
Oxygen (O)37.25%

The high iodine content (57.51% by weight) is particularly noteworthy and is responsible for the compound's relatively high molecular weight [5] [2]. This substantial iodine content also contributes to its utility as a contrast medium in medical imaging applications [10].

2D and 3D Structural Analysis

Two-Dimensional Structure

The two-dimensional structure of iobenzamic acid reveals a complex molecular architecture composed of two primary structural components connected through an amide bond [3] [4]. The first component is a 2,4,6-triiodobenzoyl group featuring an amino substituent at position 3, while the second component is an N-phenyl-β-alanine moiety [9] [14].

The molecule contains several key functional groups that define its chemical properties and reactivity. These functional groups and their associated bond types are summarized in Table 2.

Table 2: Key Functional Groups and Bond Types in Iobenzamic Acid

Functional GroupBond TypeApproximate Bond Length (Å)
Aromatic C-C (benzene rings)Aromatic~1.40
C-I (Carbon-Iodine)Single~2.10
C=O (Carbonyl)Double~1.23
C-N (Amide)Single~1.35-1.40
C-O (Carboxylic acid)Single~1.36
C=O (Carboxylic acid)Double~1.23
C-C (Aliphatic)Single~1.54
C-N (Amine)Single~1.47

The SMILES notation for iobenzamic acid is represented as: NC1=C(I)C=C(I)C(C(=O)N(CCC(O)=O)C2=CC=CC=C2)=C1I, which encodes the complete connectivity pattern of the molecule [4] [14].

Three-Dimensional Structure

In three-dimensional space, iobenzamic acid adopts a non-planar conformation due to the steric interactions between its various functional groups [14] [16]. The triiodobenzene and phenyl rings are not coplanar, primarily due to steric hindrance caused by the bulky iodine atoms and the connecting amide group [15] [16].

The three-dimensional structure is characterized by several key features:

  • The triiodobenzene ring, with its three bulky iodine substituents, creates significant steric constraints that influence the overall molecular geometry [14] [17].

  • The amide bond connecting the two main structural components exhibits partial double bond character due to resonance, which restricts rotation and typically results in a planar arrangement around the amide bond itself [16] [19].

  • The carboxylic acid group of the β-alanine chain extends away from the aromatic rings to minimize steric interactions [14] [20].

  • The amino group at position 3 of the triiodobenzene ring likely adopts a planar arrangement due to conjugation with the aromatic system [14] [18].

The three-dimensional structure is further stabilized by intramolecular forces, including potential hydrogen bonding involving the carboxylic acid group, the amino group, and the carbonyl oxygen [18] [20].

X-Ray Crystallography and Conformational Studies

X-ray crystallography provides valuable insights into the three-dimensional structure and conformational preferences of iobenzamic acid in the solid state [8] [12]. Although specific X-ray crystallographic data for iobenzamic acid itself is limited in the literature, general principles and comparable studies on related compounds can inform our understanding of its likely crystallographic properties [8] [17].

Crystal Packing and Intermolecular Interactions

In the crystal lattice, iobenzamic acid molecules would likely form an intricate network of intermolecular interactions [17] [20]. Potential interactions include:

  • Hydrogen bonding involving the carboxylic acid group, which could form dimers through O-H···O interactions, as commonly observed in crystalline carboxylic acids [20] [18].

  • Hydrogen bonding involving the amino group, which could act as a hydrogen bond donor to carbonyl oxygen atoms of neighboring molecules [18] [20].

  • Halogen bonding involving the iodine atoms, which could interact with electronegative atoms or π-systems of adjacent molecules [18] [6].

  • π-π stacking interactions between the aromatic rings of neighboring molecules, contributing to the stability of the crystal structure [17] [18].

These intermolecular interactions collectively determine the crystal packing arrangement and influence the physical properties of crystalline iobenzamic acid, including its melting point (reported to be approximately 134°C) [14] [17].

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

661.8060 g/mol

Monoisotopic Mass

661.8060 g/mol

Heavy Atom Count

24

Melting Point

134.0 °C

UNII

F72UWG2SWK

Other CAS

3115-05-7

Wikipedia

Iobenzamic_acid

Dates

Last modified: 02-18-2024

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